molecular formula C10H17NO B15052409 (R)-5-Cyclohexylpyrrolidin-2-one

(R)-5-Cyclohexylpyrrolidin-2-one

Cat. No.: B15052409
M. Wt: 167.25 g/mol
InChI Key: RKTJTNMGURCVJM-SECBINFHSA-N
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Description

®-5-Cyclohexylpyrrolidin-2-one is a chiral compound with a pyrrolidinone ring substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Cyclohexylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable diketone or keto-ester, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-5-Cyclohexylpyrrolidin-2-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and enantiomeric separation.

Chemical Reactions Analysis

Types of Reactions

®-5-Cyclohexylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its chemical and biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-5-Cyclohexylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on biological systems. Its interactions with various enzymes and receptors are of particular interest, as they may lead to the development of new therapeutic agents.

Medicine

In medicine, ®-5-Cyclohexylpyrrolidin-2-one is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-5-Cyclohexylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclohexylpyrrolidin-2-one: The non-chiral version of the compound, lacking the specific ®-configuration.

    Cyclohexylpyrrolidine: A related compound with a similar structure but lacking the carbonyl group.

    Pyrrolidinone derivatives: Various derivatives of pyrrolidinone with different substituents on the ring.

Uniqueness

®-5-Cyclohexylpyrrolidin-2-one is unique due to its chiral nature and specific ®-configuration. This chirality can significantly influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(5R)-5-cyclohexylpyrrolidin-2-one

InChI

InChI=1S/C10H17NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)/t9-/m1/s1

InChI Key

RKTJTNMGURCVJM-SECBINFHSA-N

Isomeric SMILES

C1CCC(CC1)[C@H]2CCC(=O)N2

Canonical SMILES

C1CCC(CC1)C2CCC(=O)N2

Origin of Product

United States

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